molecular formula C22H18N2O2S2 B305908 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-N-phenylacetamide

2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-N-phenylacetamide

Cat. No. B305908
M. Wt: 406.5 g/mol
InChI Key: XNPNTHDNSXZGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-N-phenylacetamide is a compound that belongs to the class of phenothiazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-N-phenylacetamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, it has been shown to bind to dopamine receptors in the brain, which may contribute to its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-N-phenylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its potential use as an antitumor agent. Additionally, it has been shown to have antifungal and antibacterial properties, which may make it a useful agent in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-N-phenylacetamide in lab experiments is its potential therapeutic applications. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-N-phenylacetamide. One area of interest is its potential use in the treatment of Parkinson's disease. Further research is needed to determine its exact mechanism of action and potential efficacy in this context. Additionally, there is potential for further investigation into its antitumor, antifungal, and antibacterial properties. Finally, there is potential for further research into the toxicity of this compound and its potential use in other areas of research.

Synthesis Methods

The synthesis of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-N-phenylacetamide involves the reaction of phenothiazine-10-carboxylic acid with thionyl chloride to form 10-chloro-phenothiazine. This is then reacted with 2-mercaptoethylamine hydrochloride to form 2-(10H-phenothiazin-10-yl)ethylamine. The final product is obtained by reacting 2-(10H-phenothiazin-10-yl)ethylamine with N-phenylacetyl chloride in the presence of triethylamine.

Scientific Research Applications

2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-N-phenylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess antitumor, antifungal, and antibacterial properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease.

properties

Product Name

2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-N-phenylacetamide

Molecular Formula

C22H18N2O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C22H18N2O2S2/c25-21(23-16-8-2-1-3-9-16)14-27-15-22(26)24-17-10-4-6-12-19(17)28-20-13-7-5-11-18(20)24/h1-13H,14-15H2,(H,23,25)

InChI Key

XNPNTHDNSXZGIW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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